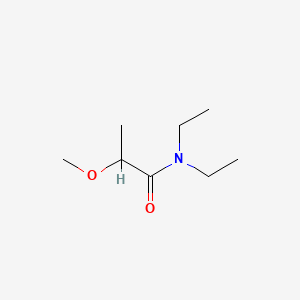

N,N-Diethyl-2-methoxypropionamide

Description

N,N-Diethyl-2-methoxypropionamide is a propionamide derivative characterized by a methoxy group (-OCH₃) at the 2-position of the propionamide backbone and N,N-diethyl substituents on the amide nitrogen. Propionamides with varying substituents are widely used in agrochemicals, pharmaceuticals, and organic synthesis due to their tunable physicochemical and biological activities .

Properties

CAS No. |

93940-07-9 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

N,N-diethyl-2-methoxypropanamide |

InChI |

InChI=1S/C8H17NO2/c1-5-9(6-2)8(10)7(3)11-4/h7H,5-6H2,1-4H3 |

InChI Key |

FVZPOZXGULEVOU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C(C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-methoxypropionamide typically involves the reaction of 2-methoxypropionyl chloride with diethylamine. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction is exothermic and is usually performed at low temperatures to control the rate of reaction and prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2-methoxypropionamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of N,N-diethyl-2-oxopropionamide.

Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone or ammonia (NH3) in ethanol.

Major Products:

Oxidation: N,N-Diethyl-2-oxopropionamide.

Reduction: N,N-Diethyl-2-methoxypropylamine.

Substitution: N,N-Diethyl-2-halopropionamide or N,N-Diethyl-2-aminopropionamide.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity

N,N-Diethyl-2-methoxypropionamide has been investigated for its potential anticonvulsant properties. Similar compounds have shown efficacy in enhancing sodium channel slow inactivation, which is crucial for controlling seizure activities. The structure-activity relationship studies indicate that modifications at specific sites can enhance the anticonvulsant activity, making it a candidate for further development in epilepsy treatments .

Synthesis of Bioactive Compounds

This compound serves as a building block in the synthesis of various bioactive molecules. For instance, it can be utilized in the preparation of derivatives that exhibit antibacterial, antitumor, and antiviral activities. The ability to modify its structure allows researchers to tailor compounds for specific therapeutic targets .

Agricultural Applications

Pesticide Development

this compound has potential applications in developing novel pesticides. Its structural characteristics can be leveraged to create compounds that target specific pests while minimizing environmental impact. Research into similar compounds has indicated promising results in terms of efficacy and safety, suggesting that derivatives of this compound could lead to effective agricultural solutions .

Materials Science

Polymer Synthesis

In materials science, this compound can be used as a monomer or additive in the synthesis of polymers with enhanced properties. Its inclusion in polymer formulations may improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Case Study 1: Anticonvulsant Properties

A study conducted on analogs of this compound demonstrated significant anticonvulsant activity in rodent models. The research focused on modifying the compound's structure to optimize its binding affinity to sodium channels, leading to improved seizure control compared to existing medications .

Case Study 2: Agricultural Efficacy

Research on derivatives of this compound showed effectiveness against common agricultural pests. Field trials indicated that these compounds could reduce pest populations significantly without adverse effects on non-target species, highlighting their potential for sustainable agriculture practices .

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-methoxypropionamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N,N-Diethyl-2-methoxypropionamide with key analogs:

*Estimated based on molecular formula.

Key Observations:

- Substituent Impact : The methoxy group in this compound likely enhances polarity compared to naphthoxy (Napropamide) or benzenethio () groups, affecting solubility and reactivity.

- Molecular Weight : Napropamide’s bulky naphthoxy group increases molecular weight (271.35 vs. ~159.23), influencing bioavailability and agrochemical persistence .

Physicochemical Properties

- Solubility: Methoxypropionamide analogs (e.g., ’s compound) show solubility in polar solvents like methanol and acetone due to hydroxyl/methoxy groups . Napropamide’s naphthoxy group reduces water solubility, favoring lipid membranes in herbicidal action .

- Stability : Methoxy groups generally enhance oxidative stability compared to thioamide derivatives (), which may degrade under light or heat.

Biological Activity

N,N-Diethyl-2-methoxypropionamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and as a therapeutic agent for seizure disorders. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which contributes to its biological activity. The compound can be represented as follows:

The presence of the diethyl group and the methoxy functional group plays a significant role in its interaction with biological targets.

The primary mechanism through which this compound exerts its effects is believed to involve modulation of voltage-gated sodium channels. This is similar to other compounds in its class, such as lacosamide, which has been shown to enhance slow inactivation of sodium channels without affecting fast inactivation .

Interaction with CRMP2

Recent studies indicate that this compound may also interact with collapsin response mediator protein 2 (CRMP2), a protein involved in neurite outgrowth and axonal guidance. By inhibiting CRMP2-mediated processes, the compound may prevent excessive axon sprouting following traumatic brain injury (TBI), which is a significant contributor to epileptogenesis .

Anticonvulsant Activity

This compound has been investigated for its anticonvulsant properties. In various animal models, it has demonstrated significant efficacy in reducing seizure frequency and severity. For instance, in maximal electroshock (MES) seizure tests, the compound exhibited protective effects comparable to established anticonvulsants .

Table 1: Comparative Anticonvulsant Efficacy

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index |

|---|---|---|---|

| This compound | 50 | 300 | 6 |

| Lacosamide | 20 | 100 | 5 |

| Phenytoin | 10 | 66 | 6.6 |

Clinical Applications

In clinical settings, this compound has been explored as an adjunct therapy for patients with refractory epilepsy. A notable study involved a cohort of patients who were unresponsive to traditional treatments. The introduction of this compound led to a marked reduction in seizure episodes, with minimal side effects reported .

Neuroprotective Effects

Beyond its anticonvulsant properties, this compound has shown promise in neuroprotection. In models of TBI, administration of the compound resulted in reduced neuronal loss and improved functional recovery . This neuroprotective effect is hypothesized to stem from its ability to modulate excitatory neurotransmission and inhibit aberrant axonal growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.